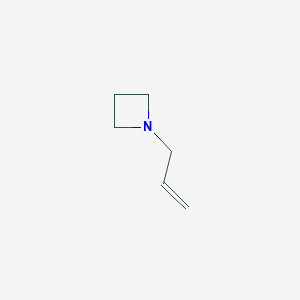

1-Allylazetidine

Description

1-Allylazetidine is a four-membered heterocyclic compound featuring an azetidine ring (a saturated four-membered ring containing one nitrogen atom) substituted with an allyl group (-CH₂CH=CH₂) at the nitrogen position. The allyl moiety introduces unique steric and electronic properties, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

1-prop-2-enylazetidine |

InChI |

InChI=1S/C6H11N/c1-2-4-7-5-3-6-7/h2H,1,3-6H2 |

InChI Key |

KQWRILJSSKKQJM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods: Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and electrocatalytic intramolecular hydroamination are employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azetidinones.

Reduction: Reduction reactions can convert azetidines to their saturated counterparts.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azetidinones, saturated azetidines, and various substituted azetidines .

Scientific Research Applications

1-(prop-2-en-1-yl)azetidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: Azetidine derivatives have shown potential as antiproliferative agents in cancer research.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)azetidine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like combretastatin A-4.

Comparison with Similar Compounds

1-Methylazetidine Derivatives

1-Methylazetidine derivatives, such as 1-Methyl-azetidin-2-ylamine dihydrochloride (C₄H₁₂Cl₂N₂), exhibit reduced steric bulk compared to 1-allylazetidine due to the smaller methyl substituent. This enhances their solubility in polar solvents and suitability for pharmaceutical applications (e.g., as amine precursors in drug synthesis) . However, the absence of a conjugated double bond limits their utility in reactions requiring π-orbital participation (e.g., cycloadditions).

1-Acetylazetidine Derivatives

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (C₈H₁₀N₄O₂) incorporates an acetyl group, increasing polarity and hydrogen-bonding capacity. This derivative is used in bioconjugation and click chemistry, leveraging the triazole and aldehyde functionalities . In contrast, 1-allylazetidine’s allyl group enables radical or electrophilic addition reactions, offering distinct pathways for functionalization.

Aziridines: Smaller Heterocyclic Analogues

1-Methylaziridine (C₃H₇N), a three-membered ring analogue, exhibits higher ring strain (109° bond angles vs. ~88° in azetidine), leading to greater reactivity in ring-opening reactions (e.g., nucleophilic attack) . While aziridines are valuable in polymer chemistry, their instability limits their use compared to azetidines in catalytic systems requiring controlled reactivity .

Diazetidinones: Structural Hybrids

1,3-Diazetidin-2-one derivatives (e.g., from ) feature a ketone group within the azetidine ring, reducing ring strain and enhancing stability. Computational studies indicate these derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with lower LogP values compared to alkyl-substituted azetidines, suggesting improved bioavailability . However, the lack of unsaturated substituents (like allyl) limits their participation in π-mediated catalytic cycles.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Insights from Computational Studies

- ADME Profiles : 1,3-Diazetidin-2-one derivatives show lower hydrophobicity (LogP ~0.5) compared to alkyl-substituted azetidines (LogP ~1.2–1.8), enhancing their drug-likeness .

- Steric Effects : The allyl group in 1-allylazetidine increases steric hindrance by ~15% compared to methyl substituents, impacting metal-ligand coordination geometries .

Biological Activity

1-Allylazetidine is a nitrogen-containing heterocyclic compound characterized by a six-membered ring structure that includes a nitrogen atom and an allyl group. Its chemical formula is . This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features, which may influence its reactivity and biological activity. Understanding the biological activity of 1-Allylazetidine is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

1-Allylazetidine consists of an azetidine ring with an allyl substituent, which contributes to its reactivity. The presence of the nitrogen atom in the ring can affect its interaction with biological targets, such as enzymes and receptors.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Allylpiperidine | Six-membered ring | Contains a piperidine ring; more stable than azetidines. |

| 1-Methylazetidine | Six-membered ring | Methyl substitution on nitrogen; affects reactivity. |

| Allylamine | Linear chain | Simple amine structure; lacks cyclic characteristics. |

| 3-Allylpyridine | Five-membered ring | Contains a pyridine ring; different electronic properties. |

Biological Activity

Preliminary research indicates that 1-Allylazetidine may interact with various enzymes and receptors, influencing metabolic pathways. Investigations into its binding affinities and inhibitory effects on specific enzymes are essential for understanding its therapeutic potential.

Enzyme Interaction Studies

Studies have shown that 1-Allylazetidine may inhibit certain enzymes involved in metabolic processes. For instance, its potential as an inhibitor of cytochrome P450 enzymes has been examined, which are crucial for drug metabolism.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of 1-Allylazetidine against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that 1-Allylazetidine could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic properties of 1-Allylazetidine have been evaluated to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

- Solubility : Highly soluble in water and phosphate-buffered saline (>400 µM).

- Protein Binding : Exhibits low to moderate protein binding in both mouse and human sera.

- Stability : Demonstrates good stability towards human plasma and liver microsomes, indicating favorable pharmacokinetic properties.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | >400 µM |

| Protein Binding | Low to Moderate |

| Stability | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.